molecular formula C16H15ClN2O2 B5700030 4-(acetylamino)-N-(4-chlorobenzyl)benzamide

4-(acetylamino)-N-(4-chlorobenzyl)benzamide

Cat. No. B5700030
M. Wt: 302.75 g/mol
InChI Key: JNYYGSFZBRMDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(4-chlorobenzyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as ACBCB, and is a member of the benzamide family of compounds. ACBCB is known for its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes. In

Scientific Research Applications

ACBCB has a wide range of potential scientific research applications, particularly in the field of drug discovery. It has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes and identifying potential drug targets. ACBCB has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in treating neurological disorders, as it has been shown to modulate the activity of certain neurotransmitters.

Mechanism of Action

The mechanism of action of ACBCB is not fully understood, but it is thought to work by selectively binding to certain proteins and enzymes in the body. This binding can alter the activity of these proteins and enzymes, leading to changes in biological processes. For example, ACBCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation.
Biochemical and Physiological Effects:
ACBCB has a number of biochemical and physiological effects, depending on the specific proteins and enzymes it binds to. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a decrease in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

ACBCB has a number of advantages for use in lab experiments. It is a highly selective compound, meaning that it can be used to study specific proteins and enzymes without affecting other biological processes. It is also relatively easy to synthesize in large quantities, making it a cost-effective tool for scientific research. However, there are also limitations to the use of ACBCB in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its selectivity can make it difficult to study the complex interactions between different biological processes.

Future Directions

There are a number of future directions for research on ACBCB. One area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more effective drugs based on ACBCB. Another area of focus is on identifying new applications for ACBCB, particularly in the treatment of neurological disorders. Additionally, research could focus on developing new synthesis methods for ACBCB that are even more efficient and cost-effective. Overall, ACBCB has the potential to be a valuable tool for scientific research for many years to come.

Synthesis Methods

ACBCB can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with acetic anhydride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is purified through a series of chromatography steps to obtain pure ACBCB. This synthesis method has been optimized to produce high yields of pure ACBCB, making it a reliable and efficient method for producing the compound for scientific research purposes.

properties

IUPAC Name

4-acetamido-N-[(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19-15-8-4-13(5-9-15)16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYGSFZBRMDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(acetylamino)-N-(4-chlorobenzyl)benzamide

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